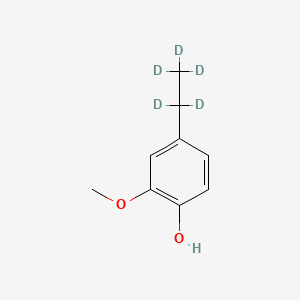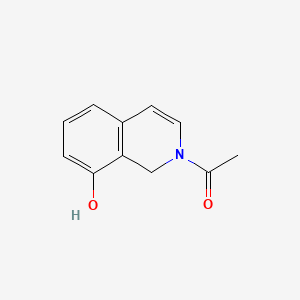
2,6-ジフルオロフェニルメタノール-d2
概要
説明
2,6-Difluorophenylmethanol-d2 is a deuterated compound with the molecular formula C7H4D2F2O and a molecular weight of 146.13 g/mol. This compound is a derivative of 2,6-difluorophenylmethanol, where the hydrogen atoms on the methanol group are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
科学的研究の応用
2,6-Difluorophenylmethanol-d2 is utilized in several scientific research fields:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of fluorinated compounds with unique properties.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Pharmacokinetics
Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .
Result of Action
It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Difluorophenylmethanol-d2 can be synthesized from methyl 2,6-difluorobenzoate through a reduction reaction using deutero lithium aluminium hydride in tetrahydrofuran (THF) at 0°C. The reaction involves the following steps :
- Dissolve 2.0 g of methyl 2,6-difluorobenzoate (11.6 mmol) in 40 ml of THF at 0°C.
- Slowly add 23.2 ml of 1 M lithium aluminium deuteride solution in THF (23.2 mmol).
- Stir the mixture for 45 minutes.
- Add 1.2 ml of water, followed by 1.2 ml of 2 N aqueous sodium hydroxide solution, and then 2.3 ml of water.
- Filter off the resulting precipitate and wash it well with THF.
- Concentrate the filtrate to obtain 1.77 g of 2,6-difluorophenylmethanol-d2.
Industrial Production Methods
While specific industrial production methods for 2,6-difluorophenylmethanol-d2 are not widely documented, the synthesis typically involves similar reduction reactions using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
2,6-Difluorophenylmethanol-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2,6-Difluorobenzaldehyde or 2,6-difluorobenzoic acid.
Reduction: 2,6-Difluorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2,6-Difluorophenylmethanol: The non-deuterated version of the compound.
2,4-Difluorophenylmethanol: A similar compound with fluorine atoms at different positions on the phenyl ring.
2,6-Dichlorophenylmethanol: A compound with chlorine atoms instead of fluorine.
Uniqueness
2,6-Difluorophenylmethanol-d2 is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of deuterium allows for more precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and development.
特性
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











